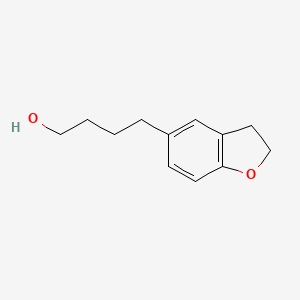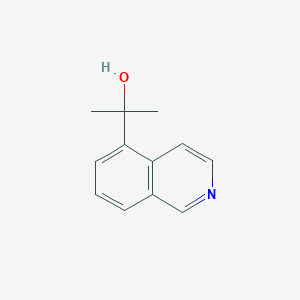![molecular formula C18H16N4O B13605932 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13605932.png)
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound featuring both oxazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxazole ring, followed by the formation of the benzodiazole ring through cyclization reactions involving suitable amines and aldehydes .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(1,3-Oxazol-5-yl)phenyl]acetic acid
- 1,4-Bis(5-phenyl-2-oxazolyl)benzene
- 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
Uniqueness
What sets 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine apart is its unique combination of oxazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C18H16N4O |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-[6-[2-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C18H16N4O/c19-8-7-17-21-15-6-5-12(11-16(15)22-17)13-3-1-2-4-14(13)18-20-9-10-23-18/h1-6,9-11H,7-8,19H2,(H,21,22) |
Clé InChI |
QZRIXROPLKJLHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N3)CCN)C4=NC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


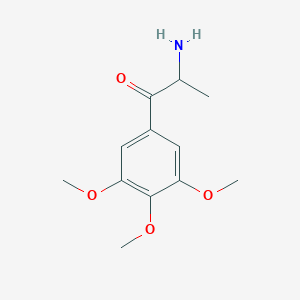

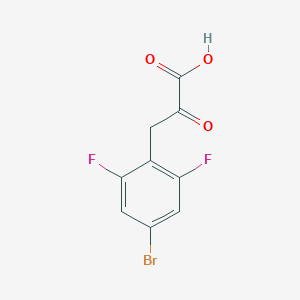
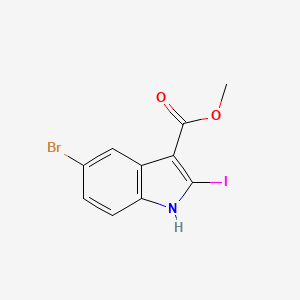
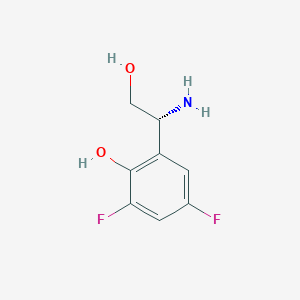
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)

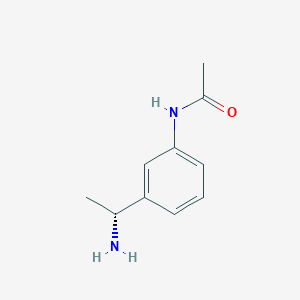
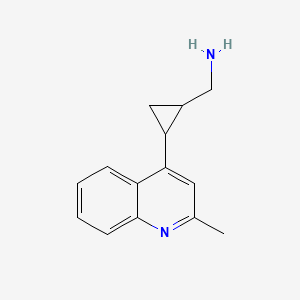
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
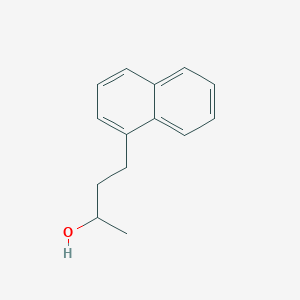
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
